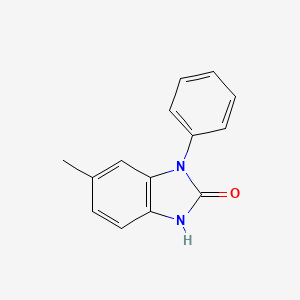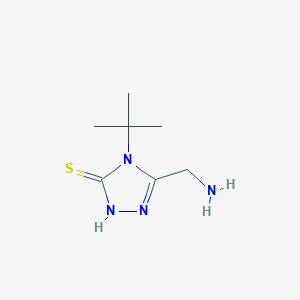
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a fluoro-methoxyphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
科学的研究の応用
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to modulate ion channels, particularly calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular activities such as muscle contraction and neurotransmission.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known antihypertensive agent with a similar mechanism of action.
Felodipine: Used in the treatment of high blood pressure and angina.
Uniqueness
Methyl 1-Benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. Its fluoro-methoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
特性
分子式 |
C21H18FNO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
methyl 1-benzyl-5-(2-fluoro-6-methoxyphenyl)-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C21H18FNO4/c1-26-18-10-6-9-16(22)19(18)15-11-12-17(21(25)27-2)23(20(15)24)13-14-7-4-3-5-8-14/h3-12H,13H2,1-2H3 |
InChIキー |
XDCKHEZLVLJVRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)F)C2=CC=C(N(C2=O)CC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)





![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)


